methyl (E)-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propenoate
Overview
Description
Methyl (E)-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propenoate is a chemical compound that features a triazole ring attached to a phenyl group, which is further connected to a propenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propenoate typically involves the reaction of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde with methyl acrylate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenoate moiety to a saturated ester.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the triazole ring.
Major Products Formed
The major products formed from these reactions include epoxides, reduced esters, and various substituted triazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl (E)-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propenoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s triazole moiety is known for its biological activity, making it a candidate for the development of antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of methyl (E)-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propenoate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The propenoate moiety can also participate in covalent bonding with target molecules, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,2,4-triazol-1-ylmethyl)aniline
- Tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine
- 4,4′-bis(1,2,4-triazol-1-ylmethyl)biphenyl
Uniqueness
Methyl (E)-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propenoate is unique due to its combination of a triazole ring and a propenoate moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl (E)-3-[4-(1,2,4-triazol-1-yl)phenyl]prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-17-12(16)7-4-10-2-5-11(6-3-10)15-9-13-8-14-15/h2-9H,1H3/b7-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMMXTVBUNQBRV-QPJJXVBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)N2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)N2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601143633 | |
Record name | 2-Propenoic acid, 3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-, methyl ester, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601143633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1295583-28-6 | |
Record name | 2-Propenoic acid, 3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-, methyl ester, (2E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1295583-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-, methyl ester, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601143633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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